Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-3-pyrrolidin-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)7(9)6-10-4-2-3-5-10;;/h7H,2-6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWABFCKSBLDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1CCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition of Pyrrolidine to Methyl Methacrylate
A key preparative step is the nucleophilic addition of pyrrolidine to methyl methacrylate under controlled temperature conditions.
- Procedure: Pyrrolidine (12.25 mol) and methanol are combined in a reaction vessel equipped with stirring and temperature control. Methyl methacrylate (12.25 mol) is added slowly over 2.5 hours while maintaining the temperature at 50 °C. The mixture is held at this temperature for 24 hours to complete the reaction.
- Outcome: Removal of methanol and unreacted reagents under reduced pressure yields methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate with a purity of approximately 96.6% and high yield (2002.5 g scale reported).
- Reference: This method is documented in a large-scale preparative example (Preparative Example 7) with detailed reaction conditions and yields.
Chiral Synthesis via (S)-3-Aminopyrrolidine Dihydrochloride Intermediate
For enantiomerically pure products, a chiral synthesis route starting from trans-4-hydroxy-L-proline is employed:
- Step 1: Decarboxylation of trans-4-hydroxy-L-proline in the presence of a catalyst produces (R)-3-hydroxypyrrolidine hydrochloride.
- Step 2: N-tert-butoxycarbonyl (N-Boc) protection of the amine group.
- Step 3: Hydroxyl sulfonylation activates the hydroxyl group.
- Step 4: SN2 nucleophilic substitution with azide reagent causes inversion of configuration.
- Step 5: Reduction of azide to amino group using triphenylphosphine.
- Step 6: Removal of N-Boc protecting group with concentrated hydrochloric acid yields (S)-3-aminopyrrolidine dihydrochloride.
- Outcome: This four-step sequence achieves high optical purity and yield, suitable for preparing chiral intermediates for further functionalization.
- Reference: Detailed in Chinese patent CN102531987A, emphasizing low-cost reagents and operational simplicity.
Amination via Azide Intermediates and Subsequent Coupling
An alternative method involves preparing azide intermediates that are converted to amino esters:
- Step 1: Formation of azide intermediate by reaction of hydrazide with appropriate reagents at low temperature.
- Step 2: Addition of amino acid ester hydrochloride in the presence of triethylamine in ethyl acetate.
- Step 3: Stirring at low temperature followed by room temperature to complete coupling.
- Step 4: Work-up includes washing with acid, bicarbonate, and water, drying, and recrystallization.
- Outcome: Provides access to methyl 2-amino-3-(pyrrolidin-1-yl)propanoate derivatives with controlled stereochemistry.
- Reference: This method is described in the synthesis of related methyl amino acid esters with azide intermediates.
Comparative Data Table of Preparation Methods
Analytical and Research Findings
- Spectroscopic Characterization: Synthesized compounds are routinely characterized by ^1H, ^13C, and ^15N NMR spectroscopy, confirming the structure and purity of the amino ester derivatives.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights and supports the identity of intermediates and final products.
- X-ray Crystallography: For chiral intermediates, X-ray crystallography validates stereochemical configuration and purity.
- Reaction Conditions: Temperature control (typically 0–50 °C), reaction time (24–48 hours), and solvent choice (methanol, ethyl acetate, NMP) are critical for optimal yield and purity.
- Purification: Removal of solvents under reduced pressure, washing, and recrystallization are standard purification steps to achieve high purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Chemistry
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation: Can be oxidized to form oxo derivatives.
- Reduction: Can undergo reduction to yield reduced forms.
- Substitution: The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Oxo derivatives |
| Reduction | LiAlH4, NaBH4 | Reduced forms |
| Substitution | Alkyl halides, acyl chlorides | Various substituted derivatives |
Biology
The compound is being studied for its potential biological activities, which include:
- Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial effects.
- Antiviral Properties: Its interaction with viral components is under investigation.
Research methodologies include dose-response studies and toxicity assessments to evaluate its pharmacological profile.
Medicine
This compound is explored for therapeutic applications, particularly in:
- Drug Development: It serves as a precursor for synthesizing novel pharmaceuticals aimed at treating various diseases.
- Mechanism of Action Studies: Ongoing research aims to elucidate its interaction with specific molecular targets, potentially influencing neurotransmitter systems and cellular signaling pathways.
Industry
In industrial settings, this compound acts as an intermediate in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for:
- Analytical Chemistry: Used in chromatography and other analytical techniques.
- Material Science: Investigated for potential applications in developing new materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structure : Contains a 4-nitrophenyl group instead of pyrrolidine.
- Key Differences: The nitro group (-NO₂) is electron-withdrawing, enhancing reactivity in reduction or substitution reactions compared to the electron-rich pyrrolidine. Used as an intermediate in synthesizing (S)-2-amino-3-(4-aminophenyl)propan-1-ol via sodium borohydride reduction .
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate Dihydrochloride
- Structure : Features a pyridine ring and a primary amine on an ethyl side chain.
- Molecular weight: 253.13 g/mol (C₉H₁₄Cl₂N₂O₂) .
- Implications : The pyridine moiety may improve solubility in polar solvents compared to pyrrolidine.
Methyl 3-amino-2-(hydroxymethyl)propanoate Hydrochloride
- Structure : Substitutes pyrrolidine with a hydroxymethyl (-CH₂OH) group.
- Molecular weight: 183.62 g/mol (C₅H₁₁ClN₂O₃) .
- Implications : The hydroxymethyl group is prone to oxidation or esterification, offering distinct reactivity compared to the stable pyrrolidine ring.
Pharmacokinetic and Physicochemical Properties
The table below summarizes critical differences:
Biological Activity
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride, a synthetic compound with the molecular formula C8H16N2O2·2HCl, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and research findings, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino group, and a methyl ester group, contributing to its unique chemical properties. Its molecular weight is approximately 227.15 g/mol. The presence of the pyrrolidine structure is significant as it is often associated with various pharmacological effects.
1. Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound exhibits potential antimicrobial and antiviral activities. The compound has been investigated for its ability to inhibit the growth of certain pathogens, although detailed mechanisms remain largely unexplored.
The exact mechanism of action is not fully understood; however, it is hypothesized that the compound interacts with specific molecular targets, possibly modulating neurotransmitter systems and cellular signaling pathways. This interaction may lead to various biological effects, including alterations in cell proliferation and apoptosis.
Case Studies
- Antiproliferative Activity : A study indicated that modifications to the pyrrolidine moiety can significantly affect the antiproliferative activity of related compounds. For instance, minor structural changes in analogs led to substantial variations in their efficacy against cancer cell lines .
- Dose-Response Studies : Initial dose-response assessments have shown that varying concentrations of this compound can influence cell cycle progression in HeLa cells, indicating a potential role in cancer therapeutics .
Data Tables
| Property | Details |
|---|---|
| Molecular Formula | C8H16N2O2·2HCl |
| Molecular Weight | 227.15 g/mol |
| Biological Activities | Antimicrobial, Antiviral |
| Mechanism of Action | Interaction with receptors/enzyme modulation |
| Therapeutic Applications | Potential use in cancer treatment |
Conclusion and Future Directions
While the biological activity of this compound shows promise, further research is essential to elucidate its mechanisms of action and therapeutic potential. Ongoing studies should focus on detailed pharmacological profiling and clinical trials to assess safety and efficacy.
Future investigations may also explore structural modifications to enhance its biological activity or reduce potential side effects. Given the compound's unique structure, it holds promise as a versatile building block in medicinal chemistry and material science.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride?
- Methodological Answer : Synthesis typically involves esterification of the precursor amino acid (e.g., 2-amino-3-(pyrrolidin-1-yl)propanoic acid) followed by dihydrochloride salt formation. A common approach includes:
Protection of the amino group (e.g., using Boc anhydride).
Esterification with methanol under acidic or catalytic conditions.
Deprotection and subsequent treatment with hydrochloric acid to form the dihydrochloride salt.
Similar protocols are described for structurally related compounds, such as methyl esters of amino acid derivatives with hydrochloride salts .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of pyrrolidine protons (δ 1.8–2.2 ppm) and methyl ester signals (δ 3.6–3.8 ppm).
- HPLC : Assess purity using reverse-phase chromatography with UV detection (e.g., C18 column, acidic mobile phase).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M+2HCl-H]− ions).
- Elemental Analysis : Verify chloride content to confirm dihydrochloride stoichiometry.
These methods align with characterization workflows for analogous dihydrochloride salts .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The dihydrochloride salt enhances solubility in polar solvents:
- Aqueous Buffers : Use dilute HCl (pH 2–4) for biological assays.
- Polar Organic Solvents : Methanol, dimethyl sulfoxide (DMSO), or acetonitrile are suitable for synthetic applications.
- Precipitation Considerations : Avoid high-pH conditions (>7) to prevent freebase formation.
Solubility profiles mirror those of structurally similar amino acid derivatives .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what analytical tools resolve stereochemical ambiguity?
- Methodological Answer :
- Chiral Synthesis : Use enantiopure starting materials (e.g., L/D-amino acids) or asymmetric catalysis.
- Chiral HPLC : Employ columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers.
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.
Stereochemical validation is critical, as seen in studies on methyl ester derivatives with defined stereocenters .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?
- Methodological Answer :
- Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 2-amino-3-(indol-4-yl)propanoate hydrochloride ).
- Standardized Conditions : Ensure consistent solvent, temperature, and pH during analysis.
- Collaborative Reproducibility : Replicate experiments across independent labs to confirm outliers.
Discrepancies often arise from variations in salt hydration or instrumentation calibration .
Q. How can researchers design stability studies to assess degradation under storage or reaction conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC-MS to identify byproducts (e.g., ester hydrolysis to free acid).
- Storage Recommendations : Store at −20°C in airtight, desiccated containers, as advised for hygroscopic hydrochloride salts .
Q. What role does this compound play in medicinal chemistry research, and how are its bioactivity profiles validated?
- Methodological Answer :
- Target Identification : Screen against receptors (e.g., GPCRs) due to pyrrolidine’s prevalence in bioactive molecules.
- SAR Studies : Modify the pyrrolidine or ester group to assess impact on potency or selectivity.
- In Vitro Assays : Use cell-based models (e.g., HEK293) for toxicity and efficacy profiling.
While direct bioactivity data for this compound is limited, analogous amino acid derivatives are explored in drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
